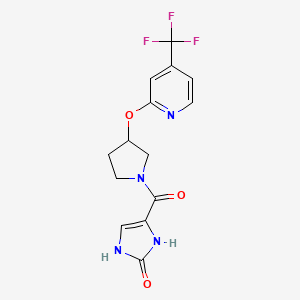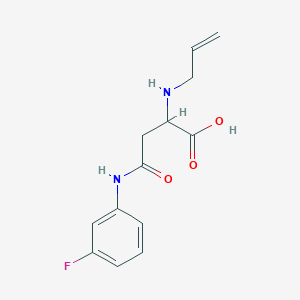![molecular formula C11H13ClF3N B2708910 N-[4-(trifluoromethyl)benzyl]cyclopropanamine CAS No. 643007-99-2](/img/structure/B2708910.png)
N-[4-(trifluoromethyl)benzyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(trifluoromethyl)benzyl]cyclopropanamine, also known as N-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-BENZYLAMINE, is a chemical compound with the molecular formula C11H12F3N . It has a molecular weight of 215.22 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for N-[4-(trifluoromethyl)benzyl]cyclopropanamine is 1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 215.22 and a molecular formula of C11H12F3N . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(trifluoromethyl)benzyl]cyclopropanamine, also known as N-Cyclopropyl-4-(trifluoromethyl)-benzylamine:
Pharmaceutical Research
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is often used in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development. Researchers explore its potential as a building block for synthesizing new therapeutic agents, particularly in the development of drugs targeting central nervous system disorders .
Proteomics
This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins makes it useful for identifying and characterizing protein targets. This application is crucial for understanding disease mechanisms and discovering new drug targets .
Organic Synthesis
In organic chemistry, N-[4-(trifluoromethyl)benzyl]cyclopropanamine is employed as a reagent for various synthetic transformations. Its cyclopropane ring and trifluoromethyl group provide unique reactivity patterns, enabling the synthesis of complex organic molecules. This makes it a valuable tool for developing new synthetic methodologies and exploring reaction mechanisms .
Agrochemical Development
The compound’s structural features make it a candidate for agrochemical research. Scientists investigate its potential as a precursor for developing new pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making this compound a promising lead for creating more effective and environmentally friendly agricultural products .
Material Science
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is also explored in material science for its potential applications in developing new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of materials. Researchers study its use in creating advanced materials for various industrial applications.
Catalysis
In the field of catalysis, this compound is investigated for its role as a ligand in catalytic reactions. Its unique structure can influence the activity and selectivity of catalysts, making it useful for developing new catalytic systems. This application is particularly relevant for designing more efficient and selective chemical processes.
Environmental Chemistry
Researchers explore the environmental applications of N-[4-(trifluoromethyl)benzyl]cyclopropanamine, particularly in the context of pollution control and remediation. Its chemical properties make it suitable for studying the degradation of pollutants and developing new methods for environmental cleanup. This research is essential for addressing environmental challenges and promoting sustainability .
Medicinal Chemistry
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with biological targets and its favorable pharmacokinetic properties make it a candidate for drug discovery. Researchers investigate its use in developing new treatments for various diseases, including cancer and infectious diseases .
These applications highlight the versatility and importance of N-[4-(trifluoromethyl)benzyl]cyclopropanamine in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Santa Cruz Biotechnology MDPI BenchChem
properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDAIHABVNEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)benzyl]cyclopropanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)
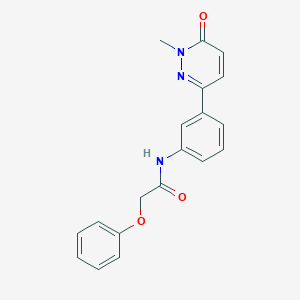
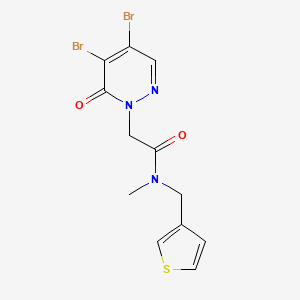
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)

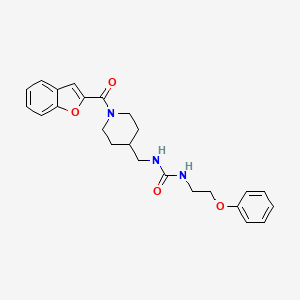
![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)
![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)

![3-{[7-(4-fluoroanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2708843.png)
